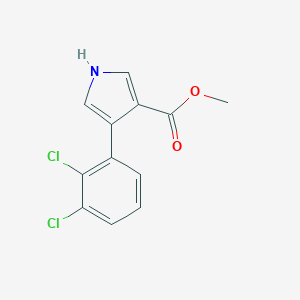

2-(1-氧代异吲哚-2-基)-2-苯基乙酸

描述

Synthesis Analysis

The synthesis of derivatives related to 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid involves condensation reactions, with one approach being the condensation of 4-aminophenylacetic acid with phthalic anhydride to yield (dioxoisoindolin-2-yl)phenylacetic acid, which then serves as a precursor for further chemical transformations (Bedair et al., 2006). Another notable synthesis route involves cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, using a microwave reactor for enhanced efficiency (Nikalje et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of oxoisoindolin-2-yl derivatives highlight their complex conformations and potential for hydrogen bonding, which is pivotal for their chemical reactivity and potential interactions in biological systems. For instance, the analysis of oxoindole-linked α-alkoxy-β-amino acid derivatives reveals detailed insights into their stereochemistry and hydrogen bonding patterns, crucial for understanding their reactivity and interactions (Ravikumar et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid derivatives encompasses a range of reactions, including condensation, cyclization, and Michael addition. These reactions are often facilitated by specific catalysts and conditions, such as the use of CuFe2O4 nanoparticles for the green synthesis of novel derivatives through Michael addition with thioacids (Imani Shakibaei et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular architecture. For example, the synthesis and crystalline structure of (Z)-N′-(2-Oxoindolin-3-ylidene)formohydrazide reveal insights into its stereochemistry and potential polymorphism, which can affect its physical properties and solubility (Abdel‐Aziz et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are intrinsically linked to the molecular structure of 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid derivatives. These properties are crucial for their application in synthesis and potential biological activity. The analysis of N-phthaloyl aminocarboxylic acid derivatives, for example, provides insights into their hydrogen bonding characteristics and antimicrobial activity, underscoring the importance of chemical properties in their functional application (Al-farhan et al., 2011).

科学研究应用

抗炎活性:一项研究发现,该化合物的某些衍生物表现出有希望的抗炎活性。这表明在开发新的抗炎剂方面具有潜在应用 (Nikalje, Hirani, & Nawle, 2015)。

脲酶抑制:该化合物的衍生物已被确认为有效的脲酶抑制剂,表明在治疗胃肠道疾病(如胃溃疡和消化性溃疡)和肝性脑病方面具有潜力 (Irshad, Ahmad, Khan, Bilal, & Ejaz, 2021)。

绿色合成:已经开发出某些衍生物的绿色合成方法,突出了该化合物在环境友好型化学过程中的作用 (Tashrifi, Rad‐Moghadam, Mehrdad, Soheilizad, Larijani, & Mahdavi, 2018)。

杀菌活性:一些衍生物对大肠杆菌和金黄色葡萄球菌等细菌表现出很高的杀菌活性 (Abdel-Rahman & Khalil, 1978)。

乙酰胆碱酯酶抑制:已经合成并评估了新型的氧代异吲哚衍生物的乙酰胆碱酯酶抑制活性,这与治疗阿尔茨海默病等神经退行性疾病有关 (Rayatzadeh, Saeedi, Mahdavi, Rezaei, Sabourian, Mosslemin, Akbarzadeh, Foroumadi, & Shafiee, 2015)。

抗菌和抗真菌活性:一些合成的化合物对多种细菌和真菌表现出显着的抗菌和抗真菌活性 (Patel, Patel, Patel, Shaikh, & Patel, 2010)。

光电器件:该化合物的某些硫代-1,3,4-恶二唑-2-基衍生物具有良好的热稳定性,使其适用于光电器件 (Shafi, Rajesh, & Senthilkumar, 2021)。

促智活性:在 2-氧代吲哚-3-亚烷基-2-氧代乙酸的衍生物中含有氨基酸酯部分的物质中观察到促智活性 (Altukhov, 2014)。

细胞毒性和抗菌活性:一些氧代异吲哚-1-基膦氧化物对 HL-60 细胞系表现出中等的细胞毒性,并对枯草芽孢杆菌表现出有希望的抗菌活性 (Popovics-Tóth, Rávai, Tajti, Varga, Bagi, Perdih, Szabó, Hackler, Puskás, & Bálint, 2021)。

发光和磁性:已经合成了基于 5-(1-氧代异吲哚-2-基)异酞酸的配位聚合物,显示出结构多功能性以及磁性和发光性质 (Ye, Lin, & Yao, 2016)。

作用机制

Target of Action

It is structurally similar to lenalidomide , which is known to target IKZF3, a repressor of the interleukin 2 gene (IL2) . This suggests that 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid may have a similar target.

Mode of Action

Based on its structural similarity to lenalidomide , it may also work by decreasing the level of IKZF3, thereby increasing the production of IL-2 and promoting the proliferation of natural killer (NK), NKT cells, and CD4+ T cells .

Biochemical Pathways

Lenalidomide, a structurally similar compound, is known to affect the il-2 pathway . Therefore, it is possible that 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid may also influence this pathway, leading to downstream effects on immune cell proliferation.

Result of Action

If it acts similarly to lenalidomide, it may promote the proliferation of immune cells such as nk, nkt cells, and cd4+ t cells .

属性

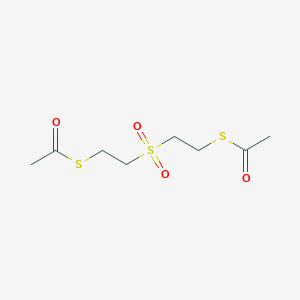

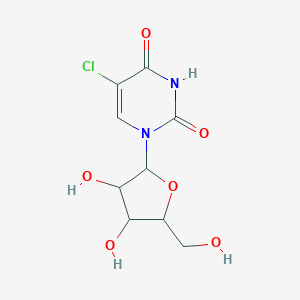

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15-13-9-5-4-8-12(13)10-17(15)14(16(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOHRUSRGMQJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377636 | |

| Record name | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101004-95-9 | |

| Record name | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)